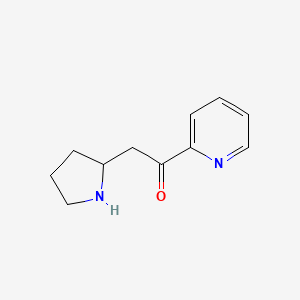
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one is an organic compound that features both pyridine and pyrrolidine rings. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the reaction of a pyridine derivative with a pyrrolidine derivative under specific conditions. One common method might involve the use of a base to deprotonate the pyridine, followed by nucleophilic attack on the pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the compound’s specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-YL)-2-(piperidin-2-YL)ethan-1-one: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(Pyridin-2-YL)-2-(morpholin-2-YL)ethan-1-one: Contains a morpholine ring, offering different chemical properties.
Uniqueness
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one is unique due to the combination of pyridine and pyrrolidine rings, which can confer specific biological activities and chemical reactivity not found in other similar compounds.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-pyridin-2-yl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H14N2O/c14-11(8-9-4-3-7-12-9)10-5-1-2-6-13-10/h1-2,5-6,9,12H,3-4,7-8H2 |
InChI Key |
DOKQIVNINJJYRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


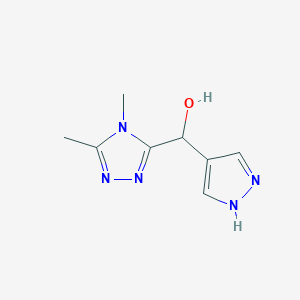
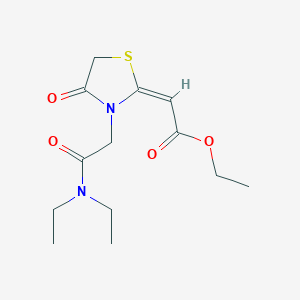

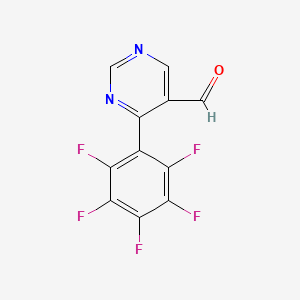
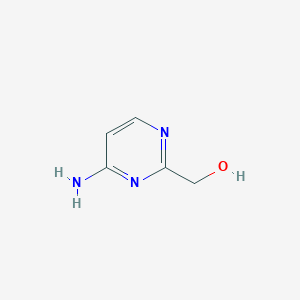
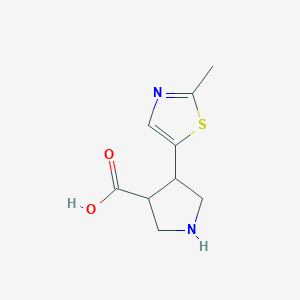
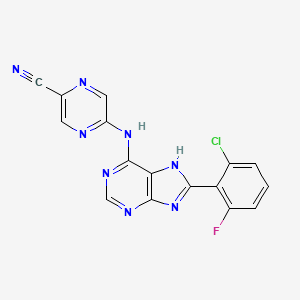

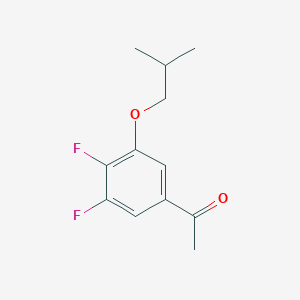

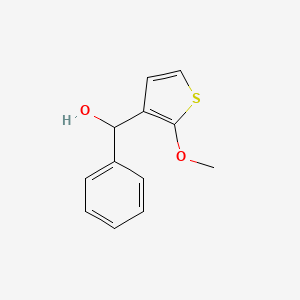
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B13080182.png)
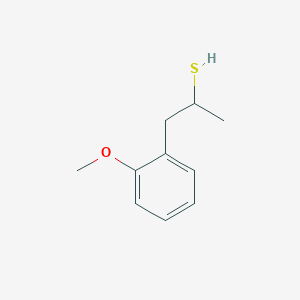
![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)
